3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile

Overview

Description

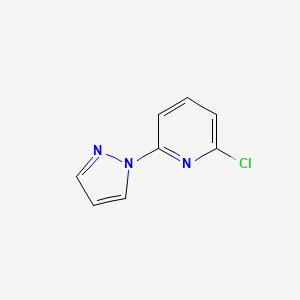

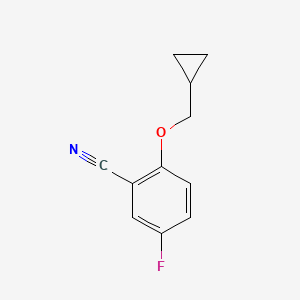

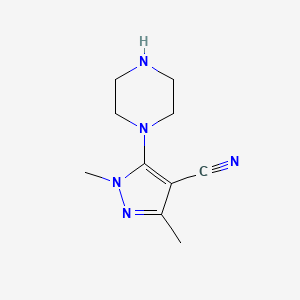

“3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with a molecular weight of 264.21 . Its IUPAC name is 3-phenoxy-5-(trifluoromethyl)picolinonitrile . The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including “this compound”, have been studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 264.21 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile and its derivatives have been extensively studied for their synthesis and structural analysis. For instance, research has delved into the crystal structure determination and reaction mechanisms involving unsaturated carbonyl compounds, highlighting the versatility of these compounds in synthesizing N-heterocycles and azaindazole derivatives. This demonstrates the compound's importance as a building block in chemical synthesis, providing insights into its potential applications in developing new materials or pharmaceuticals (Liu et al., 2013).

Biomedical Applications

In the realm of biomedical research, derivatives of this compound have shown promising attributes. Studies have synthesized novel derivatives to explore their antimicrobial activity, revealing significant potential in combating bacterial infections. For example, synthesized 4-pyrrolidin-3-cyanopyridine derivatives have been evaluated for their antimicrobial efficacy against a wide range of aerobic and anaerobic bacteria, displaying considerable inhibitory concentrations (Bogdanowicz et al., 2013).

Corrosion Inhibition

The application of this compound derivatives extends into materials science, particularly in the field of corrosion inhibition. Chromenopyridin derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments. This research underscores the compound's utility in developing environmentally friendly corrosion inhibitors, offering insights into its potential industrial applications for protecting metals against corrosion (Ansari et al., 2017).

Mechanism of Action

Target of Action

It is known that trifluoromethyl-substituted pyridine derivatives, to which this compound belongs, have been found to exhibit higher fungicidal activity than chlorine and other derivatives .

Mode of Action

The presence of fluorine and pyridine structure in trifluoromethylpyridine (tfmp) derivatives, such as this compound, is known to contribute to their superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

It is known that fluazinam, a fungicide synthesized using a tfmp derivative, interferes with the biochemistry of respiration . This suggests that 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile may also affect similar biochemical pathways.

Result of Action

Given its potential fungicidal activity, it can be inferred that the compound may disrupt essential cellular processes in fungi, leading to their death .

Safety and Hazards

Future Directions

The future directions for “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name |

3-phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVZMYGDKFGEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)

![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)

![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)